endo-Dicyclopentadiene

Overview

Description

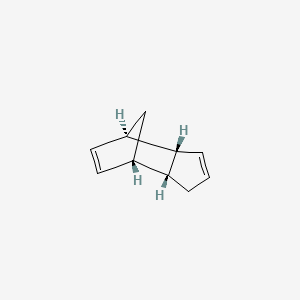

endo-Dicyclopentadiene is an organic compound with a unique structure characterized by a fused ring system. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-Dicyclopentadiene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and precise temperature control are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

endo-Dicyclopentadiene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

endo-Dicyclopentadiene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of endo-Dicyclopentadiene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

(3aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione: Known for its use in the synthesis of polymers and as a curing agent for epoxy resins.

(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one:

Uniqueness

endo-Dicyclopentadiene is unique due to its stable fused ring system, which imparts distinct chemical and physical properties. This stability makes it a valuable compound for various applications, including its use as a precursor in organic synthesis and its potential therapeutic properties.

Biological Activity

Introduction

Endo-dicyclopentadiene (endo-DCPD) is a bicyclic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of endo-DCPD, focusing on its toxicity, reproductive effects, and polymerization behavior.

Chemical Structure and Properties

Endo-DCPD is a diene with the formula C10H12, characterized by its two fused cyclopentene rings. The compound is primarily known for its utility in polymer chemistry, particularly in the production of thermosetting resins via ring-opening metathesis polymerization (ROMP).

Acute and Chronic Toxicity

Research indicates that endo-DCPD exhibits significant toxicity, particularly through inhalation and oral exposure. The following table summarizes key findings from various studies:

The acute toxicity of endo-DCPD has been assessed with LD50 values ranging from 378 mg/kg to 820 mg/kg in rats, indicating a moderate level of toxicity. Chronic exposure studies have shown that inhalation can lead to kidney abnormalities and increased organ weights, particularly in male rats .

Reproductive Toxicity

In reproductive studies, endo-DCPD has been linked to adverse effects on fertility and offspring viability. A notable study reported a 28% reduction in live births among F1 pups when high doses were administered to pregnant rats. Additionally, there were increases in pup mortality and decreased survival rates .

Ring-Opening Metathesis Polymerization (ROMP)

Endo-DCPD is extensively studied for its polymerization properties. The ROMP process allows for the production of poly(dicyclopentadiene), which has applications in various fields due to its favorable mechanical properties and thermal stability.

Key Findings from Polymerization Studies:

- Catalyst Efficiency: Research has shown that tungsten-based catalysts are more effective than molybdenum-based ones for achieving high stereoselectivity in the polymerization of endo-DCPD .

- Thermal Stability: The resulting polymers demonstrate significant thermal stability, making them suitable for high-performance applications .

Inhalation Study

A comprehensive inhalation study conducted on B6C3F1 mice aimed to evaluate the potential toxic effects of endo-DCPD vapor exposure over a 90-day period. Results indicated significant changes in kidney morphology and function, emphasizing the need for careful handling of this compound in industrial settings .

Reproductive Study

In another study focusing on reproductive toxicity, pregnant rats exposed to varying doses of endo-DCPD showed marked reductions in litter size and increased pup mortality rates. These findings highlight the compound's potential impact on reproductive health and development .

Properties

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-QCLAVDOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25704-31-8 | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, (3aR,4S,7R,7aS)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25704-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001221598 | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-74-4, 1755-01-7 | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.